(1-(Methylsulfonyl)indolin-5-yl)boronicacid
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Overview
Description
(1-(Methylsulfonyl)indolin-5-yl)boronic acid is a compound that features both an indole and a boronic acid moiety Indoles are significant heterocyclic systems found in many natural products and drugs, while boronic acids are known for their role in Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Chemical Reactions Analysis
Types of Reactions
(1-(Methylsulfonyl)indolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to a boronate ester.
Reduction: The indole moiety can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.
Major Products
Oxidation: Boronate esters.
Reduction: Reduced indole derivatives.
Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In chemistry, (1-(Methylsulfonyl)indolin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are common in pharmaceuticals and materials science .
Biology and Medicine
Indole derivatives, including (1-(Methylsulfonyl)indolin-5-yl)boronic acid, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties . This compound can be used in the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)indolin-5-yl)boronic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition and other biological applications .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Phenylboronic acid: A simpler boronic acid used in Suzuki-Miyaura coupling.
N-arylsulfonyl-3-acetylindole: An indole derivative with biological activity.
Uniqueness
(1-(Methylsulfonyl)indolin-5-yl)boronic acid is unique due to the combination of the indole and boronic acid moieties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C9H12BNO4S |
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Molecular Weight |
241.08 g/mol |
IUPAC Name |
(1-methylsulfonyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO4S/c1-16(14,15)11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-3,6,12-13H,4-5H2,1H3 |
InChI Key |
FHYUPDDCSQTUES-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
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